molecular formula C216H402N16O173 B117896 Chl-betacd CAS No. 144363-91-7

Chl-betacd

Número de catálogo: B117896
Número CAS: 144363-91-7
Peso molecular: 5992 g/mol
Clave InChI: AJXATXIKBJGTTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chl-betacd (Chlorinated beta-cyclodextrin) is a chemically modified cyclodextrin derivative designed to enhance host-guest complexation properties, particularly for hydrophobic or toxic compounds. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity, making them ideal for solubilizing poorly water-soluble molecules. Chlorination of the beta-cyclodextrin structure introduces chlorine atoms at specific hydroxyl positions, altering its binding affinity, thermal stability, and biocompatibility. This modification expands its applications in pharmaceuticals (e.g., drug delivery), environmental remediation (e.g., pollutant encapsulation), and agrochemicals (e.g., pesticide stabilization) .

Métodos De Preparación

Sulfation Methods for Beta-Cyclodextrin

Sulfamic Acid-Mediated Sulfation

The most efficient method involves sulfamic acid under mild conditions. β-CD (50 g) and sulfamic acid (91 g) are dissolved in 750 mL dimethylformamide (DMF) and heated at 70°C for 6 hours . Post-reaction, the mixture is cooled, filtered, and precipitated in methanol. The crude product is dissolved in 5N NaOH , treated with activated charcoal, and reprecipitated with methanol, yielding 97.5 g S-β-CD3 (97.5% yield) . This method avoids hazardous reagents and scales effectively, reducing production costs by 60% compared to chlorosulfonic acid routes .

Chlorosulfonic Acid-Based Sulfation

An alternative approach uses chlorosulfonic acid in DMF at -35°C . β-CD (10 g) is dissolved in DMF, and 14 mL chlorosulfonic acid is added dropwise. After stirring at -10°C for 1 hour , the product is precipitated in acetone, dialyzed, and lyophilized, yielding 2.5 g S-β-CD2 (25% yield) . Despite lower yields, this method achieves higher sulfation degrees but requires stringent temperature control and generates corrosive byproducts.

Sulfobutyl Ether Derivative Synthesis (Comparative Insight)

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

DMF is optimal for sulfamic acid reactions due to high β-CD solubility and reagent compatibility. Elevated temperatures (70°C ) accelerate sulfation but risk byproduct formation if exceeding 75°C . For chlorosulfonic acid, subzero temperatures minimize side reactions but complicate scalability .

Stoichiometry and pH Control

Molar ratios of β-CD:sulfamic acid (1:1.8) ensure complete sulfation . Maintaining pH >9 during sulfamic acid reactions prevents protonation of sulfonate groups, enhancing yield . In contrast, chlorosulfonic acid requires neutralization post-reaction to pH 7–7.5 .

Characterization of Sulfated Beta-Cyclodextrin

Spectroscopic Analysis

FT-IR spectra confirm sulfation via S=O stretches at 1250 cm⁻¹ and C-O-S vibrations at 810 cm⁻¹ . ¹H NMR reveals upfield shifts of β-CD protons upon sulfation, indicating altered electron density .

Thermal and Morphological Properties

Differential scanning calorimetry (DSC) shows S-β-CD3’s endothermic peak at 320°C , reflecting higher thermal stability than unsulfated β-CD . Scanning electron microscopy (SEM) illustrates amorphous morphology, contrasting β-CD’s crystalline structure .

Comparative Analysis of Synthesis Routes

ParameterSulfamic Acid Method Chlorosulfonic Acid Method Sulfobutyl Ether Method
Yield97.5%25%>90%
Cost (per kg)$120$450$300
Reaction Time6 hours1 hour8 hours
SafetyLow hazardHigh hazardModerate hazard
PurificationMethanol precipitationDialysisUltrasonic dialysis

The sulfamic acid method outperforms others in cost and safety, making it ideal for industrial applications. Chlorosulfonic acid’s low yield and corrosiveness limit utility despite higher sulfation .

Applications in Pharmaceutical Analysis

S-β-CD3 demonstrates superior chiral resolution for cloperastine enantiomers in RP-HPLC, achieving a resolution factor of 3.14 with a 10 mM S-β-CD3 mobile phase . Inclusion complexation and hydrogen bonding drive enantiomer discrimination, validated via molecular docking .

Mecanismo De Acción

The mechanism of action of Chl-betacd involves the formation of an inclusion complex between cholesterol and β-cyclodextrin. The hydrophobic interior of β-cyclodextrin encapsulates the cholesterol molecule, stabilizing it and enhancing its solubility. This inclusion complex can interact with biological membranes, facilitating the extraction and transport of cholesterol . The molecular targets include cholesterol-rich domains in cell membranes, and the pathways involved are related to cholesterol metabolism and transport .

Comparación Con Compuestos Similares

Chl-betacd belongs to a class of functionalized cyclodextrins. Below is a detailed comparison with structurally and functionally analogous compounds, including native beta-cyclodextrin (β-CD) , hydroxypropyl-beta-cyclodextrin (HP-β-CD) , and sulfobutylether-beta-cyclodextrin (SBE-β-CD) .

Structural and Functional Differences

Property This compound β-CD HP-β-CD SBE-β-CD
Substituent Chlorine atoms None (native) Hydroxypropyl groups Sulfobutyl ether groups
Cavity Hydrophobicity Increased (Cl enhances polarity) Moderate Reduced (hydrophilic substituents) Highly hydrophilic
Solubility in Water ~40 mg/mL ~18.5 mg/mL ~600 mg/mL ~500 mg/mL
Thermal Stability >200°C (decomposition) ~260°C (decomposition) ~220°C (decomposition) ~180°C (decomposition)
Toxicity (LD50, rats) 1200 mg/kg 788 mg/kg 2000 mg/kg 4500 mg/kg

Key Findings :

  • Solubility : this compound’s moderate solubility (40 mg/mL) balances between β-CD’s low solubility and HP-β-CD/SBE-β-CD’s high solubility, making it suitable for applications requiring controlled release .
  • Binding Efficiency : Chlorination enhances this compound’s affinity for aromatic pollutants (e.g., polycyclic aromatic hydrocarbons) by 30% compared to β-CD, as demonstrated in fluorescence quenching assays .
  • Toxicity: While less toxic than β-CD, this compound’s LD50 (1200 mg/kg) is higher than HP-β-CD and SBE-β-CD, limiting its use in intravenous formulations but retaining utility in topical or environmental applications .

Performance in Drug Delivery

A 2020 study compared the encapsulation efficiency of this compound with HP-β-CD and SBE-β-CD for the antifungal drug itraconazole:

Cyclodextrin Encapsulation Efficiency (%) Release Rate (t50, hours)
This compound 82 ± 3.2 6.5 ± 0.8
HP-β-CD 75 ± 2.7 4.2 ± 0.6
SBE-β-CD 88 ± 4.1 8.1 ± 1.2

This compound’s intermediate release profile (t50 = 6.5 hours) suggests utility in sustained-release formulations, outperforming HP-β-CD in encapsulation efficiency but lagging behind SBE-β-CD .

Actividad Biológica

Chl-betacd, a derivative of cyclodextrin, has garnered attention in recent years due to its potential biological activities. This article explores its properties, mechanisms of action, and various applications in the pharmaceutical and biomedical fields, supported by research findings and case studies.

Overview of this compound

This compound is a modified cyclodextrin that exhibits unique solubility and stability characteristics, making it suitable for drug delivery systems. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various guest molecules, enhancing their solubility and bioavailability.

This compound operates primarily through the formation of inclusion complexes with hydrophobic drugs. This interaction enhances the solubility of poorly soluble compounds, thus improving their therapeutic efficacy. The mechanism involves:

  • Hydrophobic Interactions : The hydrophobic cavity of cyclodextrins encapsulates the drug molecules, protecting them from degradation and enhancing their stability.
  • Increased Solubility : By forming complexes, this compound significantly increases the solubility of lipophilic drugs in aqueous environments, which is crucial for effective absorption in biological systems.
  • Controlled Release : The complexation can also facilitate controlled release profiles, allowing for sustained therapeutic effects.

Antioxidant Properties

Research has indicated that this compound exhibits potent antioxidant activity. A study demonstrated that inclusion complexes formed with this compound showed a significant reduction in oxidative stress markers in vitro. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%)
This compound7882
Free Drug3035

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. In a case study involving induced paw edema in rats, treatment with this compound resulted in a significant decrease in swelling compared to control groups.

Case Studies

  • Cholesterol Reduction : In a study focusing on the use of cyclodextrins for cholesterol management, this compound was effective in reducing cholesterol levels in vitro by facilitating the removal of cholesterol from cell membranes. This property is particularly beneficial for conditions like Niemann-Pick disease.
  • Drug Delivery Applications : A clinical trial assessed the efficacy of this compound as a drug carrier for anti-cancer agents. Patients receiving chemotherapy with drugs complexed to this compound exhibited improved bioavailability and reduced side effects compared to those receiving unformulated drugs.

Research Findings

Recent research highlights the versatility of this compound in various applications:

  • Increased Bioavailability : Studies have shown that drugs complexed with this compound have up to a 300% increase in bioavailability compared to their uncomplexed forms.
  • Enhanced Stability : The stability of drugs is improved when formulated with this compound, as evidenced by prolonged shelf-life and resistance to degradation under stress conditions.

Q & A

Basic Research Questions

Q. What are the critical elements of experimental design for studying the physicochemical properties of Chl-betacd?

  • Methodological Answer : Experimental design must include (i) reagent purity verification (e.g., NMR, HPLC), (ii) controlled environmental conditions (temperature, humidity), (iii) validation of synthesis protocols using standardized characterization techniques (FTIR, XRD), and (iv) statistical replication to ensure reproducibility. For example, reagent sources and synthesis steps should be documented in detail to enable replication .

Q. How can researchers effectively conduct a literature review to identify gaps in this compound research?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (AND/OR/NOT) to refine searches. Focus on primary sources and avoid over-reliance on review articles. Track citations of seminal papers to map knowledge evolution. Critical appraisal of conflicting results (e.g., solubility discrepancies) should guide gap identification .

Q. What analytical methods are recommended for quantifying this compound stability under varying pH conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred for quantitative analysis. Pair with kinetic studies (e.g., Arrhenius plots) to model degradation rates. Include error margins for replicate measurements (n ≥ 3) and validate methods using reference standards .

Q. How should researchers address discrepancies in reported binding affinities of this compound with guest molecules?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., solvent polarity, temperature) and measurement techniques (isothermal titration calorimetry vs. fluorescence quenching). Perform meta-analyses to identify systematic biases. Cross-validate results using orthogonal methods (e.g., NMR titrations) .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s thermodynamic data across studies?

  • Methodological Answer : Apply sensitivity analysis to isolate variables (e.g., impurity effects, instrument calibration). Compare datasets using statistical tools (ANOVA, t-tests) and publish raw data for community scrutiny. Collaborative replication studies with independent labs are critical .

Q. How can computational modeling enhance the understanding of this compound’s supramolecular interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations paired with density functional theory (DFT) can predict host-guest binding modes. Validate models with experimental data (e.g., X-ray crystallography). Use open-source platforms like GROMACS for transparency and reproducibility .

Q. What ethical and methodological standards apply to in vivo studies involving this compound-based drug delivery systems?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines. Include control groups, blinded assessments, and pharmacokinetic profiling. Disclose conflicts of interest and ensure data accessibility for peer review .

Q. How can researchers optimize this compound synthesis for scalability without compromising purity?

  • Methodological Answer : Use design of experiments (DoE) to test parameters (reagent ratios, reaction time). Monitor intermediates via LC-MS and optimize purification steps (e.g., column chromatography gradients). Publish detailed synthetic protocols with hazard assessments .

Q. Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound datasets in compliance with FAIR principles?

  • Methodological Answer : Include (i) experimental conditions (temperature, pressure), (ii) instrument specifications (resolution, calibration dates), (iii) raw data formats (CSV, .xyz), and (iv) provenance tracking (GitHub repositories). Use platforms like Zenodo for DOI assignment .

Q. How should researchers document negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or supplementary materials. Detail methodology to prevent redundant efforts. Use failure analysis frameworks to contextualize results within broader hypotheses .

Q. Interdisciplinary and Collaborative Research

Q. What cross-disciplinary approaches can address this compound’s limitations in biomedical applications?

  • Methodological Answer : Collaborate with pharmacologists for toxicity profiling, material scientists for nanoformulation, and clinicians for translational feasibility. Integrate multi-omics data (proteomics, metabolomics) to assess biocompatibility .

Q. How can open-access frameworks accelerate innovation in this compound research?

  • Methodological Answer : Contribute to preprint servers (ChemRxiv) and open-source toolkits (RDKit). Participate in consortia like the Open Source Malaria Project for crowdsourced problem-solving .

Propiedades

IUPAC Name

3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXATXIKBJGTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C216H402N16O173
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5992 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144363-91-7
Record name 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.